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Compound of Interest

Compound Name: Vicriviroc

Cat. No.: B613818 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive summary of the pharmacokinetic (PK)

analysis of Vicriviroc, a CCR5 antagonist, in key preclinical animal models. The information is

intended to guide researchers in understanding the absorption, distribution, metabolism, and

excretion (ADME) properties of this compound and to provide detailed protocols for replicating

or designing similar non-clinical studies.

Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of Vicriviroc have been evaluated in male rats and fasted

male cynomolgus monkeys. The data from these studies are summarized below, offering a

comparative view of the drug's profile in these two species.[1]
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Parameter Rat (10 mg/kg) Monkey (2 mg/kg)

Route of Administration Oral / Intravenous Oral / Intravenous

Absorption (%) 100 ± 15 95 ± 14

Oral Bioavailability (%) 100 ± 54 89 ± 13

Cmax (µM) Not Specified 1.3

Plasma Half-life (T½) (hours) Not Specified 3.4

Data presented as mean ± standard deviation where available.[1]

Experimental Protocols
The following protocols are based on the methodologies described in the preclinical evaluation

of Vicriviroc.[1]

Animal Models
Rat Studies: Male rats (specific strain not detailed in the provided results) are utilized.

Studies typically involve groups of three animals.[1]

Monkey Studies: Fasted male cynomolgus monkeys are the non-rodent species of choice.

Studies are generally conducted in groups of three.[1]

Dosing and Formulation
Drug Substance: [3H]vicriviroc (radiolabeled) is used for accurate quantification.[1]

Intravenous (IV) Administration:

Dose: 10 mg/kg for rats; 2 mg/kg for monkeys.[1]

Formulation: The compound is dissolved in 20% hydroxypropyl-β-cyclodextrin.[1]

Oral (PO) Administration:

Dose: 10 mg/kg for rats; 2 mg/kg for monkeys (administered via oral gavage).[1]
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Formulation: The compound is dissolved in 0.4% methylcellulose.[1]

Sample Collection and Analysis
Matrix: Plasma is the primary biological matrix for pharmacokinetic analysis.[1]

Time Points: Following drug administration, plasma samples are collected periodically over a

24-hour period.[1]

Analytical Method: While not explicitly detailed in the search results, the use of radiolabeled

[3H]vicriviroc suggests that liquid scintillation counting is a primary method for

quantification. Standard non-compartmental analysis is then used to determine the key

pharmacokinetic parameters.

Visualized Workflows and Pathways
To further elucidate the experimental processes and the mechanism of action of Vicriviroc, the

following diagrams have been generated.
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Caption: A typical experimental workflow for a preclinical pharmacokinetic study of Vicriviroc.
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Caption: Mechanism of action of Vicriviroc in inhibiting HIV-1 entry into host cells.

Discussion
The preclinical pharmacokinetic data for Vicriviroc in rats and cynomolgus monkeys

demonstrate excellent oral absorption and bioavailability.[1] In monkeys, the maximum plasma

concentration (Cmax) achieved after a 2 mg/kg oral dose was 1.3 µM, a level significantly

exceeding the in vitro 90% effective concentration (EC90) required for antiviral activity.[1] This

suggests that therapeutically relevant plasma concentrations are readily achievable.

The plasma half-life of 3.4 hours in monkeys indicates a relatively moderate duration of action

in this species.[1] It is important to note that Vicriviroc is primarily metabolized by the
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cytochrome P450 enzyme CYP3A4, a factor that should be considered in any potential drug-

drug interaction studies.[2]

The provided protocols and workflows serve as a foundational guide for researchers. Specific

details, such as the strain of rats, precise blood collection time points, and the full validation of

the analytical methodology, would need to be established based on the specific objectives of

future studies. The high contrast diagrams are designed for clarity in presentations and

publications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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